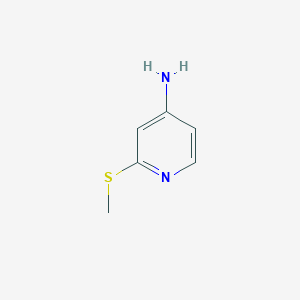

4-Amino-2-(methylthio)pyridine

Übersicht

Beschreibung

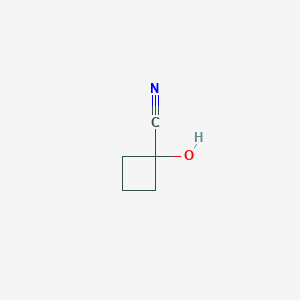

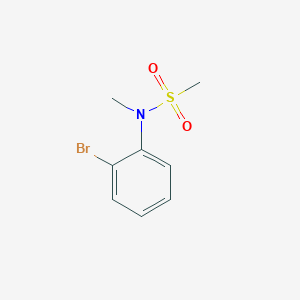

4-Amino-2-(methylthio)pyridine is a chemical compound with the molecular formula C6H8N2S . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 4-Amino-2-(methylthio)pyridine involves several steps. One method involves the condensation of aromatic aldehydes, malononitrile, and thiourea in ethanol . Another method involves the reaction of 2-amino-4-methylpyridine with 2-hydroxybenzoate .Molecular Structure Analysis

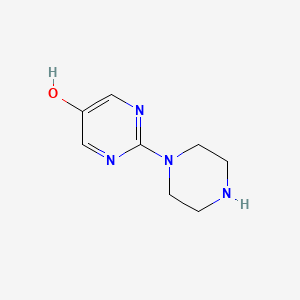

The molecular structure of 4-Amino-2-(methylthio)pyridine can be represented by the InChI string: InChI=1S/C6H7NS/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 . The molecular weight of the compound is 125.191 .Chemical Reactions Analysis

4-Amino-2-(methylthio)pyridine can undergo various chemical reactions. For instance, it can react with sodium hydroxide and dimethyl sulfate to form 4-amino-1,6-dihydro-2-(methylthio)-6-arylpyrimidine-5-carbonitrile . It can also react with N-methylpiperazine to form C-4 substituted products .Wissenschaftliche Forschungsanwendungen

Flow Synthesis of 2-Methylpyridines

4-Amino-2-(methylthio)pyridine can be used in the flow synthesis of 2-methylpyridines . This process involves a simplified bench-top continuous flow setup, which allows for the production of α-methylated pyridines in a greener and more efficient manner than conventional batch reaction protocols .

Antimicrobial and Antiviral Activities

Pyridine compounds, including 4-Amino-2-(methylthio)pyridine, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . These compounds can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .

Dehydrogenative [4+2] Cycloaddition

4-Amino-2-(methylthio)pyridine can be used in dehydrogenative [4+2] cycloaddition reactions . This process involves the use of nickel (0) catalysts and can lead to the production of variedly substituted pyridines .

Structural Analysis and Spectroscopic Characterization

4-Amino-2-(methylthio)pyridine can be used in structural analysis and spectroscopic characterization studies . The optimized structure of this compound can provide valuable insights into its chemical properties .

Inhibition of Mutagenic Compounds

4-Amino-2-(methylthio)pyridine can be used in the inhibition of mutagenic compounds . This application is particularly relevant in the context of food safety and health .

Green Chemistry

The use of 4-Amino-2-(methylthio)pyridine in flow synthesis represents a significant contribution to green chemistry . This approach reduces waste and improves the overall efficiency of the chemical synthesis process .

Wirkmechanismus

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the sm cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is known that the compound plays a role in the sm cross-coupling reaction , which is a key process in the synthesis of various organic compounds.

Result of Action

As a participant in the sm cross-coupling reaction , the compound contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The sm cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methylsulfanylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSQIZRESVBKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704884 | |

| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(methylthio)pyridine | |

CAS RN |

59243-39-9 | |

| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(E)-4-(diphenylamino)styryl]benzene](/img/structure/B3029143.png)

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)